Cas no 56324-53-9 (Luteolin 7-galacturonide)

Luteolin 7-galacturonide structure
Luteolin 7-galacturonide structure
Product Name:Luteolin 7-galacturonide
CAS No:56324-53-9
MF:C21H18O12
MW:462.360427379608
CID:1123997
PubChem ID:11972399
Update Time:2025-04-20

Luteolin 7-galacturonide Chemical and Physical Properties

Names and Identifiers

    • Luteolin 7-galacturonide
    • LUTEOLIN-7-O-GLUCURONIDE
    • A-D-glucopyranuronoside flavone
    • 6-{[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
    • 3 inverted exclamation marka,4 inverted exclamation marka,5,7-Tetrahydroxy-7-
    • (2S,3R,4S,5R,6S)-6-((2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
    • (2S,3R,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
    • A-D-glucopyranosiduronic acid
    • Luteolin-7-glucuronide;Luteolin 7-O-beta-D-glucuronopyranoside; Luteolin 7-O-beta-glucuronide;Luteolin 7-O-beta-glucuronopyranoside
    • Luteolin-7-beta-D-glucuronide
    • BCP29714
    • 56324-53-9
    • SCHEMBL24449203
    • Luteolin-7-glucuronide
    • 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-1-benzopyran-7-yl-
    • 6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
    • Inchi: 1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)
    • InChI Key: VSUOKLTVXQRUSG-UHFFFAOYSA-N
    • SMILES: OC1C(O)C(O)C(C(=O)O)OC1OC1C=C2OC(C3C=C(O)C(O)=CC=3)=CC(C2=C(O)C=1)=O

Computed Properties

  • Exact Mass: 462.07982601g/mol
  • Monoisotopic Mass: 462.07982601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 785
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 203Ų

Experimental Properties

  • Density: 1.810±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.92 g/l) (25 º C),
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent